Home > Products > Screening Compounds P78044 > ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate
ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate - 39806-13-8

ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate

Catalog Number: EVT-6407359
CAS Number: 39806-13-8
Molecular Formula: C13H17NO2
Molecular Weight: 219.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3E)-3-{(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene}-3,4-dihydro-2H-chromen-4-one

  • Compound Description: This compound features a chromanone ring system linked to a (dimethylamino)phenyl ring through an α-β unsaturated carbon bridge []. The crystal packing of this compound is stabilized by van der Waals forces [].

(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound exhibits a slight twist between the two benzene rings within its structure []. Additionally, the prop-2-en-1-one group also shows a slight twist []. The crystal structure is characterized by centrosymmetric dimers formed through weak intermolecular C—H⋯O interactions [].

(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene)phenylamine

  • Compound Description: Classified as a D-π-D type Schiff base ligand, this compound is synthesized by reacting (2E)-3-[4-(dimethylamino)phenyl]acrylaldehyde with aniline []. Its characterization involves techniques like FTIR, UV-visible, 1H NMR, TG/DTA, SEM, BET, elemental analysis, and mass spectrometry []. Surface properties and acid-base constants were determined via IGC measurements [].

(2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one

  • Compound Description: This compound, along with (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, was investigated for its nonlinear refractive index and nonlinear absorption coefficient using the Z-scan technique []. These investigations were conducted with a continuous wave (cw) laser at wavelengths of 488 nm and 514 nm []. The study highlighted the potential of these materials for optical limiting applications in low-power regimes [].

(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: This chalcone derivative exhibits solid-state emission and adopts a planar structure []. The compound's structure has been determined through X-ray diffraction analysis, allowing for comparison with related compounds []. The study suggests its potential relevance for theoretical calculations related to two-photon absorption processes and biological target interactions [].

(2E)-3-[4-(Dimethyl­amino)phen­yl]-1-(3-nitro­phen­yl)prop-2-en-1-one

  • Compound Description: This compound, with a near-coplanar arrangement of its benzene rings, exhibits weak intramolecular C—H⋯O hydrogen bonding []. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, leading to chain formation along the [] direction [].

(2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, differing in the dihedral angles between their five- and six-membered rings []. Weak intermolecular C—H⋯O hydrogen bonds link these molecules, forming pseudocentrosymmetric dimers []. Interestingly, one molecule exhibits disorder in the carbonyl oxygen atom's position [].

(2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: Characterized as a chalcone-thiophene derivative, this compound features an aromatic ring and a thiophene ring with a specific dihedral angle between them []. The crystal packing, resembling a herringbone arrangement, is stabilized by C—H⋯O and C—H⋯S interactions forming R22(8) graph-set motifs, C(6) chains along [] through C—H⋯O interactions, and dimers linked by H(methyl–group)⋯Cg(thiophene ring) interactions []. Molecular docking studies were conducted with the neuraminidase enzyme [].

Ethyl (2E)-3-di­methyl­amino-2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)prop-2-enoate

  • Compound Description: In this molecule, the triazolopyrimidine ring system and the (dimethylamino)acrylate unit are nearly perpendicular []. C—H⋯O hydrogen bonds connect molecules into C(6) chains along the b-axis within the crystal structure [].

Methyl (2E)-3-[2-(2-{2-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl}ethyl)phenyl]prop-2-enoate

  • Compound Description: This compound serves as a precursor in the electrochemical synthesis of two diastereoisomers (5 and 6) []. These diastereoisomers feature a central eight-membered ring with a unique atomic arrangement, –C(H)–C(H)–CC–(CH2)2–CC, linked to a cyclopentenyl and two phenyl rings []. The isomers differ in the conformation of their central rings and the configuration at the methine-C atoms of the cyclopentenyl rings [].

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate

  • Compound Description: This compound, along with its phenylmethyl analogue, is synthesized from acetoacetic esters []. These compounds are crucial intermediates in the synthesis of diverse heterocyclic systems, including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones [].

N,N-dimethyl-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-enylidene]benzene-1,4-diamine

  • Compound Description: This compound exhibits a slightly non-planar molecular skeleton, with specific dihedral angles between the conjugated linkage, p-(dimethylamino)phenyl ring, and p-nitrophenyl ring []. The dimethylamine substituent adopts a slightly pyramidal geometry [].

N,N-dimethyl-4-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1-naphthylamine

  • Compound Description: Characterized by a non-planar molecular skeleton, this compound shows distinct dihedral angles between its conjugated linkage, naphthalene ring, and substituted phenyl ring []. The dimethylamine substituent exhibits a pyramidal geometry []. Intermolecular C—H⋯O hydrogen bonds link molecules into centrosymmetric dimers within the crystal structure [].

(E)‐7‐{[4‐(Dimethyl­amino)­cinnamo­yl]­oxy}‐4‐methyl­coumarin

  • Compound Description: This compound, named (E)-4-methyl-2-oxo-2H-1-benzopyran-7-yl 3-[4-(dimethylamino)phenyl]prop-2-enoate, possesses an E configuration and displays a significant dihedral angle between its coumarin unit and the benzene ring []. Its crystal structure reveals a three-dimensional network formed by C—H⋯O hydrogen bonds, creating C(4)C(6)[R21(6)] chains of rings that connect adjacent chains and sheets [].

Ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP)

  • Compound Description: EMBP demonstrates strong precocious metamorphosis-inducing activity against silkworm larvae []. In a reporter assay, EMBP competitively inhibited juvenile hormone (JH) I []. Furthermore, EMBP specifically regulates the JH-mediated Krüppel homolog 1 (Kr-h1) signaling pathway [].

(2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate (II)

  • Compound Description: Synthesized from ethyl 2-(oxo-3,4-dihydroquinoxalin-2-yl) acetate (I), this compound possesses a nearly planar quinoxaline portion []. The crystal structure is characterized by C—H···O, C—H···N, and C—H···π(ring) interactions, forming chains and corrugated sheets []. Hirshfeld surface analyses revealed H···H contact as the most significant interaction []. Molecular docking and dynamics studies with c-Jun N-terminal kinases (JNK1) were also conducted [].

Ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate (III)

  • Compound Description: Also synthesized from ethyl 2-(oxo-3,4-dihydroquinoxalin-2-yl) acetate (I) like compound (II), this compound features substituents on its dihydroquinoxaline moiety that are rotated out of plane []. In the crystal structure, C—H···O hydrogen bonds, C—H···π(ring), and π–π-stacking interactions create layers, further connected by C—H···π(ring) interactions []. Similar to compound (II), Hirshfeld surface analyses indicated H···H contact as the most important interaction []. Molecular docking and dynamics studies with c-Jun N-terminal kinases (JNK1) were performed [].

(2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (TB5)

  • Compound Description: TB5 exhibits potent, competitive, selective, and reversible inhibition of human monoamine oxidase B (hMAO-B) with a Ki of 0.11±0.01 μM and selectivity index of 13.18 [, ]. It shows non-toxic effects at 5 and 25 μM concentrations []. PAMPA assays were performed to evaluate its blood-brain barrier permeability []. Molecular docking simulations were conducted to understand its selectivity and potency towards hMAO-B [, ]. Density Functional Theory calculations were performed to study its electrostatic potential surface and natural bond orbital analysis for binding characteristics [].

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

  • Compound Description: This arylidene cyano-acetate exhibits a binding energy of -4.462 kcal/mol with c-Jun N-terminal kinase-3 (JNK-3) [].

Ethyl (2E)-2-cyano-3-phenylprop-2-enoate

  • Compound Description: Similar to the previous compound, this arylidene cyano-acetate demonstrates a stronger binding affinity to c-Jun N-terminal kinase-3 (JNK-3) with a binding energy of -6.135 kcal/mol [].

(2E)‐3‐[4‐(dimethylamino)phenyl]‐1‐(pyridin‐2‐yl)prop‐2‐en‐1‐one (3g)

  • Compound Description: This chalcone derivative demonstrates potent inhibition of self-induced Aβ1‐42 aggregation (94.5% at 20 μM), disassembles preformed Aβ1‐42 aggregation fibrils, chelates Cu2+, inhibits Cu2+-induced Aβ aggregation, displays low cytotoxicity, protects SH‐SY5Y cells against Aβ1‐42‐induced damage, and improves scopolamine-induced memory impairment in mice [].

(2E)-3-(4-dimethylamino-phenyl)-1-(4-imidazol-1-yl-phenyl)prop-2-en-1-one (Compound 1)

  • Compound Description: This photo-excitable compound exhibited cytotoxicity in its fundamental state, which increased upon radiation exposure []. It demonstrated minimal effectiveness as an antimalarial drug against the Plasmodium berghei ANKA strain in a murine model, even after solar radiation [].

(1E,4E)1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadiene-3-one (Compound 2)

  • Compound Description: This photo-excitable compound displays higher cytotoxicity than Compound 1 in both fundamental and irradiated states []. While not as effective as chloroquine, it exhibits some antimalarial activity against the Plasmodium berghei ANKA strain in a murine model after solar radiation, resulting in a 33% survival rate and decreased parasitemia [].

3'-(2''-hydroxy-4''-methoxyphenyl)-1'-phenyl-propenylundec-10-enoate

  • Compound Description: Synthesized via esterification of undec-10-enoic acid with 1-(2'-hydroxy-4'-methoxyphenyl)-3-phenyl-prop-2-en-1-ol using DCC and DMAP [], this fatty alkenoate, along with other related compounds (6, 7, 11-13), were tested for antimicrobial activity [].

6-carbethoxy-5-aryl-3-(3,5-dibromo-4-methoxy phenyl)-2-cyclohexenones

  • Compound Description: This series of compounds (2a-j) was synthesized from (2E)-1-(3,5-dibromo-4-methoxyphenyl)-3-aryl-prop-2-en-1-ones (1a-j) via Michael addition followed by internal Claisen condensation []. These compounds were further transformed into 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones (3a-j) upon reaction with hydrazine hydrate []. Antimicrobial activity screening was conducted for all synthesized compounds, while antitubercular activity was specifically evaluated for compounds 2a-j [].

Properties

CAS Number

39806-13-8

Product Name

ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.